molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0

[(2-Bromoethoxy)(phenyl)methyl]benzene

Cat. No. B1267589
Key on ui cas rn: 6305-20-0
M. Wt: 291.18 g/mol
InChI Key: HYARBELXZXURQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308840

Procedure details

To 2-bromoethanol (40.7 g, 326 mmol) was added conc. sulfuric acid (9.96 g, 102 mmol) under ice-cooling while stirring. Thereto was added benzhydrol (12.0 g, 65.1 mmol), and the mixture was heated at 100° C. for 15 minutes. The reaction mixture was allowed to stand for cooling, poured into ice-cold water and extracted with ether. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained liquid was distilled under reduced pressure to give the title compound (3). Yield 13.9 g (73%). b.p. 125°-165° C./2.5 mmHg.
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].S(=O)(=O)(O)O.[CH:10](O)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH:10]([O:4][CH2:3][CH2:2][Br:1])([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
BrCCO
Name
Quantity
9.96 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The thus-obtained liquid was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.